molecular formula C18H23N3O2S B11059711 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11059711
M. Wt: 345.5 g/mol
InChI Key: NPKPWHXPKLHLEM-UHFFFAOYSA-N
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Description

6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core, substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Thiazine Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazine ring.

    Functional Group Substitution: Introduction of the methyl, propan-2-yl, and propan-2-yloxyphenyl groups through various substitution reactions, often involving alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolothiazines and their derivatives.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolothiazine Derivatives: Compounds with similar core structures but different substituents.

    Thiazole Derivatives: Compounds with a thiazole ring instead of a thiazine ring.

    Pyrazole Derivatives: Compounds with a pyrazole ring but lacking the thiazine component.

Uniqueness

What sets 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H23N3O2S

Molecular Weight

345.5 g/mol

IUPAC Name

6-methyl-1-propan-2-yl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C18H23N3O2S/c1-10(2)21-17-15(18(22)20-21)16(24-12(5)19-17)13-7-6-8-14(9-13)23-11(3)4/h6-11,16H,1-5H3,(H,20,22)

InChI Key

NPKPWHXPKLHLEM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C(C)C

Origin of Product

United States

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